molecular formula C10H5F3N2 B1463424 5-(trifluoromethyl)-1H-indole-7-carbonitrile CAS No. 1221792-90-0

5-(trifluoromethyl)-1H-indole-7-carbonitrile

Cat. No.: B1463424
CAS No.: 1221792-90-0
M. Wt: 210.15 g/mol
InChI Key: YTQSKKFPTJDQJO-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-indole-7-carbonitrile is a useful research compound. Its molecular formula is C10H5F3N2 and its molecular weight is 210.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

5-(Trifluoromethyl)-1H-indole-7-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by the presence of a trifluoromethyl group and a carbonitrile functional group. The structural formula can be represented as follows:

C10H6F3N(Molecular Weight 215 16 g mol)\text{C}_10\text{H}_6\text{F}_3\text{N}\quad (\text{Molecular Weight 215 16 g mol})

This compound's trifluoromethyl group often enhances lipophilicity and metabolic stability, making it an attractive candidate in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • U-937 (monocytic leukemia)

In one study, the compound showed an IC50 value in the micromolar range, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference
MCF-70.65
A5492.41
U-9371.54

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Apoptosis Induction : Flow cytometry analyses have shown that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in MCF-7 cells, disrupting their proliferation cycle .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Indole Core : The indole structure can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.
  • Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or using trifluoromethylating agents like TMS-CF3.
  • Carbonitrile Functionalization : The carbonitrile group is introduced through nitrilation reactions or by reacting suitable precursors with cyanide sources .

Study on Anticancer Activity

In a comparative study, various indole derivatives were evaluated for their anticancer activities. The results indicated that this compound exhibited superior cytotoxic effects against MCF-7 cells compared to other derivatives lacking the trifluoromethyl group. The presence of this group was crucial for enhancing biological activity due to its electronic effects on the indole ring .

Research on Mechanistic Pathways

Another investigation focused on elucidating the mechanistic pathways involved in the anticancer effects of this compound. It was found that treatment with this compound led to increased levels of p53 protein, which is essential for regulating apoptosis and cell cycle progression. Additionally, the compound was shown to increase caspase-3 cleavage, further confirming its role in inducing programmed cell death .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2/c11-10(12,13)8-3-6-1-2-15-9(6)7(4-8)5-14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQSKKFPTJDQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259675
Record name 5-(Trifluoromethyl)-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-90-0
Record name 5-(Trifluoromethyl)-1H-indole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.